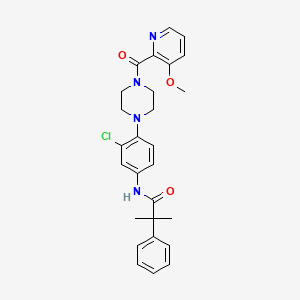
Y2 Antagonist 36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Y2 Antagonist 36 is a compound that selectively inhibits the Y2 receptor, a subtype of the neuropeptide Y receptor family. These receptors are involved in various physiological processes, including appetite regulation, energy homeostasis, and stress response . The compound has garnered interest for its potential therapeutic applications in treating conditions such as obesity, anxiety, and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Y2 Antagonist 36 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography and lyophilization to obtain the final product .
化学反应分析
Types of Reactions
Y2 Antagonist 36 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the compound’s stability and activity.
Reduction: Reduction reactions are used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues can be substituted to enhance the compound’s stability and receptor affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, receptor affinity, and reduced aggregation .
科学研究应用
Y2 Antagonist 36 has a wide range of scientific research applications:
作用机制
Y2 Antagonist 36 exerts its effects by selectively binding to the Y2 receptor, thereby inhibiting its activity . This inhibition affects the release of neuropeptide Y and other neurotransmitters, modulating various physiological processes such as appetite regulation and stress response . The molecular targets include the presynaptic neurons in the central nervous system, where Y2 receptors are predominantly located .
相似化合物的比较
Similar Compounds
N-Methyl-JNJ-31020028: Another Y2 receptor antagonist with similar applications in PET imaging studies.
BIIE0246: A non-peptide Y2 receptor antagonist used in various scientific studies.
Uniqueness
Y2 Antagonist 36 is unique due to its high selectivity and potency for the Y2 receptor, making it a valuable tool in both research and therapeutic applications . Its stability and ability to undergo various chemical modifications further enhance its utility in scientific studies .
属性
分子式 |
C27H29ClN4O3 |
|---|---|
分子量 |
493.0 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
InChI 键 |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=N4)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


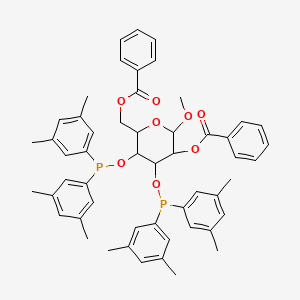
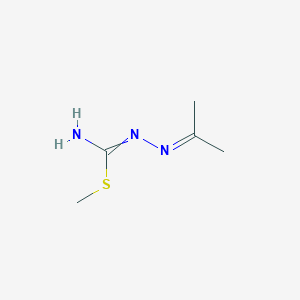
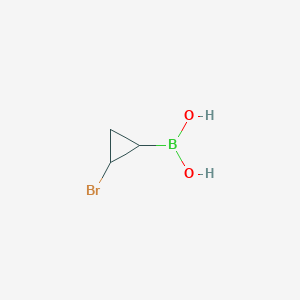
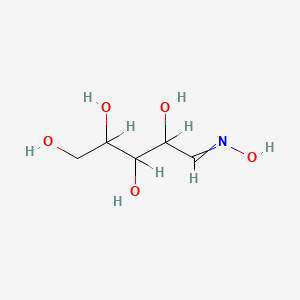
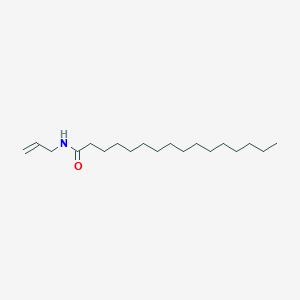

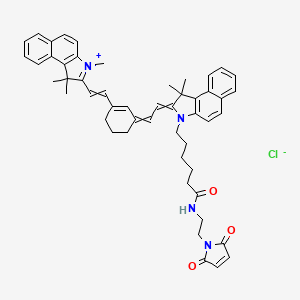

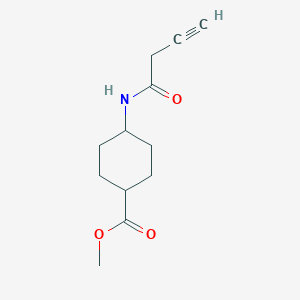
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
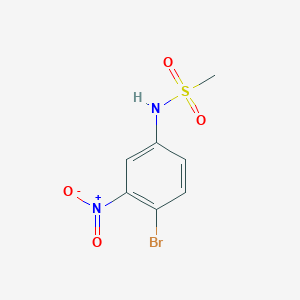
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
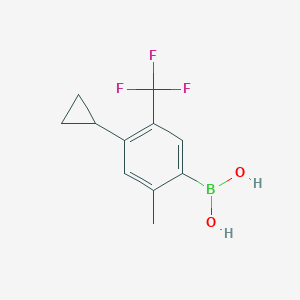
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
